1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene
Overview
Description
1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromo-trifluoroethyl group and a methoxy group
Preparation Methods
The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and 1-bromo-2,2,2-trifluoroethane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the methoxybenzene, followed by the addition of 1-bromo-2,2,2-trifluoroethane.
Industrial Production: On an industrial scale, the reaction may be optimized for higher yields and purity by controlling temperature, pressure, and the use of catalysts. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-(1-bromo-2,2,2-trifluoroethyl)-4-formylbenzene.
Reduction Reactions: The bromo group can be reduced to form 1-(2,2,2-trifluoroethyl)-4-methoxybenzene.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions.
Major Products: The major products depend on the type of reaction and the reagents used. For example, substitution with hydroxide ions yields 1-(2,2,2-trifluoroethyl)-4-methoxyphenol.
Scientific Research Applications
1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: The specific pathways depend on the biological context and the target molecules. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and catalysis.
Comparison with Similar Compounds
1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene can be compared with other similar compounds:
1-Bromo-2,2,2-trifluoroethylbenzene: This compound lacks the methoxy group, which affects its reactivity and applications.
1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene:
1-(1-Bromo-2,2,2-trifluoroethyl)-4-hydroxybenzene: The hydroxyl group provides different reactivity, particularly in hydrogen bonding and solubility.
Properties
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCARIDHXMGEMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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